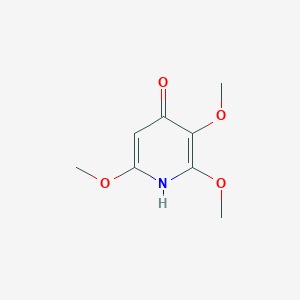

2,3,6-Trimethoxypyridin-4-ol

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are fundamental heterocyclic aromatic compounds that feature a six-membered ring composed of five carbon atoms and one nitrogen atom. This structure is a cornerstone in numerous areas of chemical research and industry. The global market for pyridine and its derivatives is substantial, with projections indicating growth from over USD 795 million in 2024 to nearly USD 1.87 billion by 2037, driven by their indispensable role in various sectors. researchnester.com

These compounds are critical building blocks in the synthesis of a wide array of products, most notably in the pharmaceutical and agrochemical industries. giiresearch.comgrandviewresearch.com In pharmaceuticals, pyridine scaffolds are integral to the development of drugs for a range of conditions, including viral and inflammatory diseases. giiresearch.commarketresearchfuture.com The agrochemical sector relies heavily on pyridine derivatives for the creation of effective herbicides, fungicides, and insecticides to ensure crop protection and high yields. researchnester.comgiiresearch.com

Current research trends are focused on the development of "green" synthesis methods to produce pyridine derivatives in a more environmentally friendly and sustainable manner. giiresearch.com Furthermore, there is expanding research into their application in high-performance materials, coatings, and electronics, such as organic light-emitting diodes (OLEDs), opening up new avenues beyond their traditional uses. giiresearch.commarketresearchfuture.com

Significance of Methoxy (B1213986) and Hydroxyl Functionalities on Pyridine Scaffolds

The chemical behavior and utility of a pyridine core can be dramatically altered by the addition of various functional groups. Methoxy (-OCH₃) and hydroxyl (-OH) groups are particularly significant in modifying the electronic properties and reactivity of the pyridine ring.

The methoxy group is an electron-donating group, which influences the electron density of the pyridine ring and can direct the position of subsequent chemical reactions. The presence and position of methoxy groups can impact a molecule's solubility, reactivity, and its ability to interact with biological targets. ontosight.ai For instance, in certain pyridine derivatives, the methoxy substituent is a key feature for their application as versatile building blocks in the synthesis of other heterocyclic compounds and as ligands in coordination chemistry. nbinno.com

The hydroxyl group also significantly affects the properties of the pyridine ring. It can act as a hydrogen bond donor and acceptor, which is a critical feature in the formation of supramolecular structures and in interactions with biological molecules. nih.gov The hydroxyl group can influence the molecule's acidity, solubility in polar solvents, and reactivity. cymitquimica.com In the realm of organometallic catalysis, hydroxyl-substituted pyridines have been recognized as versatile ligands, with the hydroxyl group playing a role in catalyst activation. rsc.org The reactivity of pyridine towards electrophilic addition is generally lower than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, but the addition of a hydroxyl radical has been a subject of study to understand the transient radical intermediates formed. acs.org

Overview of Current Academic Research Trajectories for 2,3,6-Trimethoxypyridin-4-ol

The compound this compound is primarily noted in academic and industrial research as a specialized chemical intermediate. Its structural complexity, featuring three methoxy groups and one hydroxyl group on a pyridine scaffold, makes it a valuable building block for the synthesis of more intricate molecules.

A significant application of a closely related derivative, (2,3,6-trimethoxypyridin-4-yl)methanol (B1402938), is in the creation of novel antibacterial agents. google.com Specifically, research has documented the use of this pyridine derivative in the synthesis of TBAJ-876, a preclinical candidate for the treatment of tuberculosis. mdpi.com TBAJ-876 is an analogue of bedaquiline, a drug used for drug-resistant tuberculosis, and was developed to have greater potency and a better safety profile, particularly concerning cardiotoxicity. mdpi.com

The synthesis of these complex antibacterial agents involves coupling the substituted pyridine unit with other heterocyclic systems. mdpi.comnih.gov For example, a general procedure involves the reaction of a lithiated pyridine derivative with another chemical fragment to build the larger molecular framework. nih.gov The specific arrangement of the methoxy and hydroxyl (or a precursor) groups on the pyridine ring is crucial for the ultimate biological activity of the final compound.

While direct research on the properties and applications of this compound itself is limited, its role as a key intermediate highlights the importance of polysubstituted pyridines in the development of new therapeutic agents.

Interactive Data Table: Properties of a Related Compound

The following table details the known properties of (2,3,6-Trimethoxypyridin-4-yl)methanol, a compound structurally very similar to this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₄ | sigmaaldrich.com |

| Molecular Weight | 199.20 g/mol | sigmaaldrich.com |

| Appearance | Not Specified | |

| Solubility | Not Specified |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6-trimethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-11-6-4-5(10)7(12-2)8(9-6)13-3/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIKKUWKZCDXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C(N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,6 Trimethoxypyridin 4 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 2,3,6-trimethoxypyridin-4-ol, the primary disconnections focus on the formation of the pyridine (B92270) core and the introduction of its substituents.

A logical retrosynthetic approach would involve the disconnection of the C-O and C-N bonds of the pyridine ring. This leads to acyclic precursors that can be cyclized to form the desired heterocyclic core. researchgate.net One common strategy for constructing polysubstituted pyridines is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. core.ac.uk

Further disconnection of the methoxy (B1213986) and hydroxyl groups reveals a simpler pyridine core that can be functionalized. The sequence of these functionalization steps is critical to ensure correct regiochemistry. For instance, the hydroxyl group at the C4 position can be introduced from a precursor such as a 4-halopyridine or via oxidation of a C-H bond. The methoxy groups at the C2, C3, and C6 positions can be installed through nucleophilic substitution reactions on a suitably activated pyridine ring.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Classical and Established Synthetic Routes

The classical synthesis of this compound and related structures often involves a multi-step approach, building the pyridine ring from acyclic precursors and then modifying the substituents.

Multi-step Organic Synthesis Approaches to the Pyridine Core

The construction of a polysubstituted pyridine core can be achieved through various condensation reactions. One established method involves the reaction of 1,3-dicarbonyl compounds with an enamine and an ammonium (B1175870) source. acs.orgorganic-chemistry.org For instance, a one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate (B1210297) can yield highly substituted pyridines with complete regiocontrol under mild conditions. acs.org

Another approach involves the cycloaddition of 1,2,4-triazines with alkynes, which provides a route to 2,3,6-trisubstituted pyridines. researchgate.net This method allows for the introduction of various substituents at specific positions on the pyridine ring.

A documented synthesis of a precursor to this compound starts from 3-hydroxy-2,6-dimethoxyisonicotinaldehyde. This highlights a strategy where a pre-functionalized pyridine is the starting point for further elaboration.

Introduction of Methoxy and Hydroxyl Groups: Regioselective Strategies

The regioselective introduction of methoxy and hydroxyl groups is a critical aspect of the synthesis of this compound. The electron-deficient nature of the pyridine ring influences the sites of nucleophilic and electrophilic attack.

Introduction of Methoxy Groups: Methoxy groups can be introduced onto a pyridine ring via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide. The reaction of a chloropyridine with sodium methoxide (B1231860) is a common method. The regioselectivity of this reaction is dictated by the position of the leaving group and the presence of other substituents on the ring. For example, the synthesis of 5-functionalised 2-methoxypyridines can be achieved using magnesium 'ate' complexes as key intermediates. thieme-connect.com

Introduction of a Hydroxyl Group: The hydroxyl group at the 4-position can be introduced in several ways. One method is the hydrolysis of a 4-methoxy group, which can be selectively cleaved in the presence of other methoxy groups under specific conditions. Alternatively, a 4-halopyridine can be converted to a pyridin-4-ol via hydrolysis. Direct C-H hydroxylation of the pyridine ring is a more modern approach but can be challenging to control regioselectively. acs.org However, methods for the regioselective hydroxylation of pyridine carboxylic acids at the C2 position have been developed using biocatalysis. nih.gov

A specific example from the literature involves the methylation of 3-hydroxy-2,6-dimethoxyisonicotinaldehyde to give 2,3,6-trimethoxyisonicotinaldehyde, demonstrating the introduction of a methoxy group from a hydroxyl precursor.

Utilization of Named Reactions in Precursor Synthesis

Several named reactions are instrumental in the synthesis of precursors for this compound and other functionalized pyridines.

| Reaction Name | Application in Precursor Synthesis |

| Appel Reaction | Converts a hydroxymethyl group on a pyridine precursor to a bromomethyl group, which can then be further functionalized. nih.govbeilstein-journals.orgdoi.org |

| Buchwald-Hartwig C-N and C-O Bond Formations | Can be used to introduce methoxy groups onto the pyridine ring via C-O cross-coupling reactions. dntb.gov.uaquora.comnih.govwikipedia.org |

| Chugaev Reaction | Primarily used for the syn-elimination of alcohols to form alkenes, it can be applied to create unsaturation in side chains of pyridine precursors. quora.comalfa-chemistry.comwikipedia.orguga.edupurechemistry.org |

| Corey-Kim, Dess-Martin, Moffatt, and Swern Oxidations | These are mild oxidation methods used to convert a primary alcohol on a pyridine precursor to an aldehyde, or a secondary alcohol to a ketone, which are key intermediates for further transformations. wikipedia.orgambeed.comuni-ruse.bgalfa-chemistry.comorganic-chemistry.org |

| Hydride Reductions | Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce carbonyl groups (aldehydes, ketones, esters) on pyridine precursors to the corresponding alcohols. acs.orgnih.govwikipedia.org |

| Jones Oxidation | A powerful method for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones, though its use is limited by the harsh acidic conditions and the toxicity of chromium reagents. alfa-chemistry.come-bookshelf.deorganic-chemistry.orgwikipedia.org |

| Martin's Sulfurane Dehydrating Reagent | Can be used for the dehydration of alcohols in pyridine precursors to form alkenes under mild conditions. |

| Mitsunobu Reaction | Allows for the conversion of a hydroxyl group on a pyridine precursor to other functional groups, including ethers (methoxylation), with inversion of stereochemistry. beilstein-journals.orgwikipedia.orgresearchgate.netresearchgate.netnih.gov |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of functionalized heterocycles.

Catalytic Methods for Pyridine Functionalization

Catalytic C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.org This approach is highly atom-economical and can reduce the number of synthetic steps.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used for the synthesis of polysubstituted pyridines. rsc.org These reactions allow for the formation of C-C bonds with high efficiency and selectivity. More recently, methods for the direct C-H arylation of pyridines have been developed, offering even greater synthetic efficiency. nih.gov

The use of photoredox catalysis has also provided new avenues for the functionalization of pyridines under mild and sustainable conditions. nih.govacs.orgnih.gov For example, visible-light-mediated reactions can be used for the alkylation and arylation of pyridines.

Furthermore, the use of nanocatalysts in multicomponent reactions represents a green and efficient approach to the synthesis of polysubstituted pyridines. rsc.org Similarly, the use of solid acid catalysts like Montmorillonite K-10 in solvent-free conditions provides an environmentally benign route to triaryl pyridines. semanticscholar.org

| Modern Synthetic Approach | Description | Key Advantages |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the pyridine C-H bonds using transition metal catalysts. | High atom economy, reduced step count, access to novel substitution patterns. researchgate.netbeilstein-journals.org |

| Photoredox Catalysis | Utilizes visible light to drive chemical reactions, enabling mild and selective transformations. | Sustainable energy source, mild reaction conditions, high functional group tolerance. nih.govacs.orgnih.gov |

| Nanocatalysis in Multicomponent Reactions | Employs nanoparticles as highly active and recyclable catalysts for one-pot synthesis of complex molecules. | High efficiency, reusability of catalyst, environmentally friendly. rsc.org |

| Solid Acid Catalysis | Uses solid acids like clays (B1170129) to catalyze reactions, often under solvent-free conditions. | Easy catalyst separation, reduced waste, green reaction conditions. semanticscholar.org |

Green Chemistry Principles in Synthetic Design

The pursuit of environmentally benign chemical processes has led to the application of green chemistry principles in the synthesis of complex molecules like this compound and its precursors. nih.govrsc.orgbohrium.comacs.orgnih.gov The known synthetic routes towards the core structure of this compound, while not explicitly designed as "green," can be evaluated through this lens.

Key aspects of green chemistry applicable to the synthesis of substituted pyridines include the use of efficient catalysts, minimizing waste by improving atom economy, and employing safer solvents. nih.govbohrium.com For instance, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. rsc.org In the broader context of pyridine synthesis, various methods have been developed that align with these principles, such as one-pot multicomponent reactions and microwave-assisted synthesis, which can lead to higher yields in shorter reaction times, thereby saving energy. nih.govacs.org

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: The target molecule, this compound, is an achiral, planar aromatic compound. Therefore, its direct synthesis does not involve the creation of stereocenters, and as such, stereochemical control is not a relevant consideration for the synthesis of the compound itself. However, it is an important building block for larger, chiral molecules where its introduction must be controlled in relation to existing stereocenters. tandfonline.comtandfonline.comresearchgate.netmdpi.comthieme.de

Regioselectivity: The regioselective synthesis of polysubstituted pyridines is a significant challenge in organic chemistry. nih.govorganic-chemistry.orgacs.orgacs.org The synthetic pathway to this compound relies heavily on the precise control of substituent placement on the pyridine ring.

The synthesis of the precursor, (2,3,6-trimethoxypyridin-4-yl)methanol (B1402938), provides an excellent example of regiochemical control. google.com The synthesis starts with a pre-functionalized pyridine ring, 3-hydroxy-2,6-dimethoxyisonicotinaldehyde, which directs subsequent modifications to specific positions. The methylation of the hydroxyl group at the 3-position occurs selectively, followed by the reduction of the aldehyde at the 4-position. This sequence ensures the correct arrangement of the methoxy and methanol (B129727) groups around the pyridine core. This high degree of regioselectivity is crucial for obtaining the desired isomer and avoiding the formation of complex product mixtures that would be difficult to separate.

Synthesis of Advanced Intermediates and Precursors

The synthesis of this compound is accomplished through the preparation of key advanced intermediates. A plausible synthetic route involves the preparation of (2,3,6-trimethoxypyridin-4-yl)methanol, which can then be oxidized to the target pyridin-4-ol. The synthesis of this key methanol precursor has been described in the literature. google.com

The synthesis commences with 3-hydroxy-2,6-dimethoxyisonicotinaldehyde (68) . This intermediate undergoes methylation to yield 2,3,6-trimethoxyisonicotinaldehyde (69) . The subsequent reduction of the aldehyde group provides the advanced intermediate (2,3,6-trimethoxypyridin-4-yl)methanol (70) . google.com The final step to obtain this compound would involve a selective oxidation of the methanol group.

The following table summarizes the synthetic steps for the precursor (2,3,6-trimethoxypyridin-4-yl)methanol.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 3-Hydroxy-2,6-dimethoxyisonicotinaldehyde (68) | Potassium carbonate, Methyl iodide, DMF, 50°C | 2,3,6-Trimethoxyisonicotinaldehyde (69) | 96% |

| 2 | 2,3,6-Trimethoxyisonicotinaldehyde (69) | Sodium borohydride, Methanol, r.t. | (2,3,6-Trimethoxypyridin-4-yl)methanol (70) | 95% |

Data sourced from patent WO2017155909A1. google.com

The conversion of (2,3,6-trimethoxypyridin-4-yl)methanol to this compound would likely proceed via an oxidation reaction. While specific conditions for this transformation on this particular substrate are not detailed in the provided search results, general methods for the oxidation of benzylic-type alcohols to phenols or their heteroaromatic analogs are known in organic synthesis.

Chemical Reactivity and Transformation Mechanisms of 2,3,6 Trimethoxypyridin 4 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of three electron-donating methoxy (B1213986) groups and a hydroxyl group in 2,3,6-trimethoxypyridin-4-ol significantly activates the ring, making it more susceptible to electrophilic attack. The substitution pattern will be directed by the combined activating effects of these substituents.

Conversely, the pyridine nucleus is inherently electron-deficient and thus more reactive towards nucleophilic aromatic substitution, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. In this compound, the positions are already substituted, suggesting that nucleophilic substitution would likely require the displacement of a leaving group, should one be introduced at these positions. The electron-donating substituents would generally disfavor nucleophilic attack on the ring itself.

Table 1: Predicted Regioselectivity in Aromatic Substitution Reactions

| Reaction Type | Predicted Position of Attack | Rationale |

| Electrophilic Aromatic Substitution | C5 | The C5 position is activated by the ortho and para methoxy and hydroxyl groups, and is the most electron-rich position. |

| Nucleophilic Aromatic Substitution | Unlikely on the unsubstituted ring | The ring is electron-rich due to the substituents, making it a poor substrate for direct nucleophilic attack. |

Oxidation Reactions of the Pyridine and Hydroxyl Moieties

The pyridine ring is generally resistant to oxidation. However, the electron-rich nature of this compound, conferred by its substituents, may render it more susceptible to oxidative processes. The hydroxyl group can be oxidized, and strong oxidizing agents could potentially lead to ring-opening or the formation of N-oxides. The methoxy groups are generally stable to oxidation under mild conditions.

Reduction Reactions and Hydrogenation Studies

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is crucial to achieve complete saturation of the ring. Typical catalysts for pyridine hydrogenation include platinum, palladium, and rhodium on various supports. liverpool.ac.ukasianpubs.orgresearchgate.net The presence of multiple substituents on the ring may influence the rate and stereoselectivity of the hydrogenation.

Table 2: Typical Conditions for Pyridine Hydrogenation

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Reference |

| PtO₂ | 50-70 | Room Temperature | Acetic Acid | asianpubs.orgresearchgate.net |

| Rh₂O₃ | 5 | 40 | 2,2,2-Trifluoroethanol | liverpool.ac.uk |

| Rh/C | Atmospheric | Room Temperature | Ethanol/HCl | quimicaorganica.org |

Functional Group Interconversions Involving Methoxy and Hydroxyl Groups

The methoxy and hydroxyl groups of this compound can undergo a variety of interconversions. The hydroxyl group can be etherified or esterified using standard synthetic methodologies. The methoxy groups, particularly those ortho and para to the nitrogen, can be susceptible to demethylation to the corresponding hydroxyl groups. chem-station.com This is often achieved using strong acids like HBr or Lewis acids such as BBr₃ or AlCl₃. chem-station.comgoogle.comresearchgate.net The selective demethylation of one methoxy group over others would depend on its position and the reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions at Various Ring Positions

To engage in metal-catalyzed cross-coupling reactions, the pyridine ring of this compound would first need to be functionalized with a suitable leaving group, such as a halide or a triflate. The hydroxyl group at the C4 position can be readily converted to a triflate, which is an excellent leaving group for palladium-catalyzed reactions like the Suzuki-Miyaura nih.govnih.govbeilstein-journals.orgamanote.comresearchgate.net and Buchwald-Hartwig amination reactions. libretexts.orgacsgcipr.orgchemeurope.comyoutube.com This would allow for the introduction of a wide variety of substituents at the C4 position. Similarly, halogenation of the ring at the C5 position would open up possibilities for cross-coupling at that site.

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst/Ligand System |

| Suzuki-Miyaura | Aryl/vinyl triflate + Organoboron reagent | Pd(PPh₃)₄, PdCl₂(dppf) |

| Buchwald-Hartwig | Aryl/vinyl halide/triflate + Amine | Pd(dba)₂, BINAP, XPhos |

Rearrangement Reactions and Tautomerism Studies

A significant aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. scispace.comyoutube.com For this compound, this equilibrium would involve the pyridinol tautomer and the pyridone tautomer where the proton has migrated from the hydroxyl group to the ring nitrogen. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of the other substituents on the ring. ed.govnih.govrsc.orgmdpi.com Spectroscopic studies, such as NMR and IR, are typically used to determine the predominant tautomeric form in different environments.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed information on the electronic transitions of 2,3,6-Trimethoxypyridin-4-ol, including absorption maxima (λmax), molar absorptivity (ε), and the nature of the electronic transitions (e.g., π → π, n → π), is not available in the searched scientific literature. Consequently, a data table and a detailed discussion on its UV-Vis spectroscopic properties cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. As a result, critical data regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, are unknown. A data table and an in-depth analysis of its crystal structure are therefore not possible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Energetic Landscapes

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 2,3,6-Trimethoxypyridin-4-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The energetic landscape could also be explored to identify other stable conformers and the energy barriers between them.

No specific optimized geometry data or energetic landscape studies for this compound were found in the performed searches.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Specific HOMO, LUMO, and energy gap values for this compound have not been reported in the available literature.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, an MEP map would reveal the likely sites for electrophilic attack and nucleophilic reactions, as well as regions prone to hydrogen bonding.

No MEP surface maps for this compound were found in the conducted searches.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its methoxy (B1213986) groups, multiple low-energy conformations may exist. Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of these conformers over time and their relative populations under different conditions.

No specific conformational analysis or molecular dynamics simulation studies for this compound are publicly available.

Prediction and Simulation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of 1H and 13C NMR chemical shifts.

Vibrational Spectroscopy: Simulation of Infrared (IR) and Raman spectra to identify characteristic vibrational frequencies.

Electronic Spectroscopy: Prediction of UV-Vis absorption spectra, related to electronic transitions between molecular orbitals.

No published simulated spectroscopic data for this compound were identified.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving a molecule. This involves identifying the reaction pathways, locating the transition state structures, and calculating the activation energies. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

There are no available studies in the public domain that elucidate reaction mechanisms or perform transition state analysis for this compound.

Molecular Docking and Ligand-Target Interaction Prediction in Biological Systems

Following a comprehensive search of scientific literature and computational chemistry databases, no specific molecular docking or ligand-target interaction prediction studies were found for the chemical compound this compound.

Computational methods such as molecular docking are crucial in modern drug discovery and development for predicting the binding affinity and interaction patterns of a small molecule (ligand) with the binding site of a target protein. This information helps in identifying potential biological targets and understanding the mechanism of action of a compound.

While numerous molecular docking studies have been conducted on various pyridine (B92270) derivatives, demonstrating their potential to interact with a wide range of biological targets, research specifically detailing the in silico analysis of this compound is not publicly available at this time. The general findings for substituted pyridines suggest that the nature and position of substituent groups, such as methoxy and hydroxyl groups, play a critical role in determining the binding mode and affinity for specific protein targets. However, without specific studies on this compound, any discussion of its potential interactions would be speculative and fall outside the scope of this evidence-based article.

Therefore, this section remains unwritten pending the future publication of relevant research.

Biological Activity and Mechanistic Investigations in Vitro

In Vitro Biological Screening Methodologies

The initial assessment of a compound's biological activity typically involves high-throughput screening (HTS) assays. For a compound like 2,3,6-Trimethoxypyridin-4-ol, a panel of biochemical and cell-based assays would be employed to identify its primary biological targets and cellular effects. Biochemical assays are crucial for determining direct interactions with purified proteins, such as enzymes or receptors. For instance, a modified PC6 assay, which utilizes a stable fluorescent signal, has been effectively used for the high-throughput screening of SARM1 inhibitors, ensuring accuracy and minimizing false-positive results nih.gov.

Cell-based assays, on the other hand, provide a more physiologically relevant context by evaluating the compound's effects within a living cell. These can range from simple viability assays to more complex functional readouts. For neurodegenerative disease research, assays using dorsal root ganglion (DRG) neurons are particularly valuable for assessing the prevention of axon degeneration nih.gov. The release of neurofilament light chain (NfL), a biomarker of axonal damage, can be measured in the supernatant of cultured neurons to quantify neuroprotection nih.gov.

Enzyme Inhibition Studies and Mechanistic Elucidation

Enzymes are common drug targets, and characterizing a compound's inhibitory effects is a key step in understanding its mechanism of action.

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1) has emerged as a critical enzyme in the pathway of programmed axon death, also known as Wallerian degeneration. Its intrinsic NAD+ hydrolase activity is a key driver of this process, making it a prime therapeutic target for a range of neurodegenerative disorders, including peripheral neuropathy, amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease nih.govnih.govnih.gov. The activation of SARM1 leads to the rapid depletion of NAD+, a critical cellular metabolite, initiating a cascade of events that culminates in axonal self-destruction. Therefore, inhibitors of SARM1 are of significant interest for their neuroprotective potential. Given that various pyridine (B92270) derivatives have been investigated as enzyme inhibitors, this compound would be a candidate for screening against SARM1 nih.govnih.gov. The Toll/Interleukin-1 Receptor (TIR) domain of SARM1 is responsible for its enzymatic activity, and its dimerization is a key step in activation, leading to NAD+ loss and subsequent cell death nih.gov.

Once a compound is identified as an enzyme inhibitor, detailed kinetic studies are performed to understand the nature of the inhibition. These studies determine parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by half. For example, various novel SARM1 inhibitors have been characterized with IC50 values in the nanomolar range nih.gov.

Further kinetic analyses can distinguish between different modes of inhibition, such as competitive, non-competitive, uncompetitive, or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be washed out to restore enzyme activity. In contrast, irreversible inhibitors typically form a covalent bond with the enzyme, leading to a sustained loss of activity even after the removal of the unbound inhibitor nih.govnih.gov. Techniques such as dialysis or rapid dilution experiments can be used to differentiate between reversible and irreversible inhibition.

Table 1: Parameters in Enzyme Inhibition Kinetics

| Parameter | Description |

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, irreversible). |

Receptor Binding Assays and Ligand-Receptor Interactions

Beyond enzyme inhibition, a compound's biological activity may be mediated through its interaction with cellular receptors. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The test compound is then added at various concentrations to compete with the labeled ligand for binding. The displacement of the labeled ligand is measured to determine the test compound's binding affinity, often expressed as a Ki value. While specific receptor binding data for this compound is not publicly available, related trisubstituted pyridine derivatives have been identified as positive allosteric modulators of the muscarinic acetylcholine receptor 4 (M4), indicating the potential for this chemical scaffold to interact with G protein-coupled receptors (GPCRs) nih.gov.

Cellular Pathway Modulation in Model Systems (e.g., cellular assays relevant to Parkinson's and Alzheimer's disease research)

To investigate the effects of this compound in a disease-relevant context, in vitro models of neurodegenerative diseases are employed.

For Parkinson's disease , cellular models often involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) or the active metabolite of MPTP, MPP+, to induce the selective death of dopaminergic neurons neurofit.commdpi.comcriver.com. The neuroprotective effects of a compound can be assessed by its ability to prevent this toxin-induced cell death. Other endpoints in these models include the measurement of mitochondrial dysfunction, oxidative stress, and the aggregation of alpha-synuclein criver.comnih.gov.

For Alzheimer's disease , in vitro models aim to replicate key pathological features such as the production and aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of the tau protein. Cellular models can be used to screen for compounds that modulate the activity of secretase enzymes involved in Aβ production or kinases and phosphatases that regulate tau phosphorylation. The activation of mTOR signaling has been implicated in both Aβ generation and tau hyperphosphorylation, making it a relevant pathway to investigate nih.gov. Neuroinflammation is another critical aspect of Alzheimer's pathology, and cellular assays can be used to assess a compound's ability to modulate inflammatory responses in microglia and astrocytes mdpi.com.

Table 2: In Vitro Models for Neurodegenerative Disease Research

| Disease | Model System | Key Pathological Features Modeled |

| Parkinson's Disease | Primary dopaminergic neurons treated with MPP+ or 6-OHDA | Selective neuronal death, mitochondrial dysfunction, oxidative stress |

| Alzheimer's Disease | Neuronal cell lines overexpressing amyloid precursor protein (APP) or tau | Amyloid-beta production and aggregation, tau hyperphosphorylation, neuroinflammation |

Synthesis and Academic Investigation of Derivatives and Analogues

Design Principles for Novel 2,3,6-Trimethoxypyridin-4-ol Derivatives

The design of novel derivatives of this compound is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies of substituted pyridines. The aim is to modulate the physicochemical properties and biological activity of the parent molecule through systematic structural modifications.

Key design principles include:

Derivatization of the 4-Hydroxyl Group: The hydroxyl group at the 4-position is a key functional handle for derivatization. It can be converted into esters, ethers, or other functional groups to explore their impact on biological activity. The 4-hydroxyl group also allows for the tautomerization to a pyridin-4-one form, and derivatization can lock the molecule in one of these forms, which may have distinct biological profiles. researchgate.net

Introduction of Additional Substituents: The pyridine (B92270) ring can be further functionalized with various substituents, such as halogens, alkyl groups, or nitrogen-containing moieties. The choice of substituent is often guided by the desire to enhance binding affinity to a biological target, improve selectivity, or optimize pharmacokinetic properties. For instance, the introduction of amino groups has been shown to enhance the antiproliferative activity of some pyridine derivatives. mdpi.com

Bioisosteric Replacement: The pyridine ring itself or its substituents can be replaced by bioisosteres to explore different chemical spaces while maintaining or improving biological activity. For example, the pyridine ring could be replaced by another heterocyclic system, or the methoxy (B1213986) groups could be substituted with other electron-donating groups.

A review of antiproliferative activity studies on various pyridine derivatives has shown that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance their activity against cancerous cell lines. mdpi.comnih.gov Conversely, the presence of bulky groups or halogen atoms may sometimes lead to lower antiproliferative activity. mdpi.comnih.gov

Synthetic Routes to Key Analogues with Modified Substituents

Common synthetic approaches include:

Hantzsch Pyridine Synthesis and Modifications: This classical method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) (or an ammonia source) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is highly versatile and allows for the introduction of a variety of substituents on the pyridine ring. pharmjournal.ru

Multicomponent Reactions (MCRs): MCRs are highly efficient for the synthesis of polysubstituted pyridines in a single step from simple starting materials. rsc.org For instance, a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it

Cyclization of Linear Precursors: Polysubstituted pyridines can be synthesized by the cyclization of appropriately functionalized linear precursors. For example, the reaction of enones with hydroxylamine (B1172632) hydrochloride can lead to the formation of substituted pyridines.

Functionalization of Pre-existing Pyridine Rings: Another approach is to start with a pre-formed pyridine ring and introduce the desired substituents through various reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira), or metallation followed by reaction with an electrophile. nih.govresearchgate.net The chemoselective synthesis of polysubstituted pyridines can be achieved by exploiting the differential reactivity of various leaving groups on the pyridine ring. nih.gov

A plausible synthetic strategy for a trimethoxypyridin-4-ol analogue could involve the construction of a polysubstituted pyridine ring followed by modifications of the functional groups. For example, starting from a readily available chloropyridine, sequential Suzuki couplings could be employed to introduce aryl or alkyl groups, followed by the introduction of methoxy and hydroxyl functionalities.

Exploring the Impact of Structural Modifications on Chemical Reactivity

The chemical reactivity of this compound and its derivatives is significantly influenced by the electronic nature of the substituents on the pyridine ring. The interplay between the electron-donating methoxy groups and the hydroxyl group, which can act as either a donor or an acceptor depending on the reaction conditions, governs the reactivity of the molecule.

Tautomerism: Pyridin-4-ols exist in equilibrium with their pyridin-4-one tautomers. researchgate.net The position of this equilibrium is influenced by the solvent and the nature of the other substituents on the ring. chim.it The presence of three electron-donating methoxy groups in this compound would likely favor the pyridin-4-ol form due to the stabilization of the aromatic system.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of multiple electron-donating methoxy groups in this compound would activate the ring towards electrophilic attack, likely at the C-5 position, which is para to the nitrogen and ortho to two methoxy groups.

Nucleophilic Aromatic Substitution: The reactivity towards nucleophilic aromatic substitution is also modulated by the substituents. While the electron-donating groups would generally disfavor nucleophilic attack, the inherent electron deficiency of the pyridine ring at the C-2, C-4, and C-6 positions still allows for such reactions, especially if a good leaving group is present.

Reactivity of the Hydroxyl Group: The 4-hydroxyl group is a key site for chemical modification. It can be deprotonated to form a pyridin-4-olate, which is a potent nucleophile. chim.it This allows for O-alkylation and O-acylation reactions. The hydroxyl group can also be converted into a better leaving group, such as a nonaflate, to facilitate cross-coupling reactions. chim.it

Impact of Substituent Modification: Replacing the methoxy groups with electron-withdrawing groups, such as trifluoromethyl, would significantly alter the electronic properties of the ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. nih.gov Conversely, converting the hydroxyl group to an ether would lock the molecule in the pyridin-4-ol form and alter its hydrogen bonding capabilities.

Comparative Studies of Biological Activity of Derivatives (In Vitro)

While specific in vitro biological activity data for this compound is not extensively reported, the biological potential of its derivatives can be inferred from studies on analogous substituted pyridines and pyridin-4-ols. These studies have revealed a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

A comparative analysis of the in vitro activity of various substituted pyridine derivatives suggests that the nature and position of substituents are critical for biological activity. For instance, a study on polymethoxylated fused pyridine ring systems demonstrated that monomethoxylated derivatives exhibited better antitumor activity compared to their dimethoxylated counterparts in some cases. nih.gov

The following table presents a hypothetical comparative study based on reported in vitro activities of various substituted pyridine derivatives, illustrating the potential impact of structural modifications on biological outcomes.

| Compound/Analogue Class | Substitution Pattern | Biological Activity (In Vitro) | Cell Line/Target | Reported IC₅₀ / Activity |

| Pyrazolo[4,3-c]pyridine Analogue | Monomethoxylated aryl group | Antitumor | Breast Cancer (T-47D) | GI₅₀ 54.7% nih.gov |

| Pyrano[3,2-c]pyridine Analogue | Varied methoxylated aryl groups | Antitumor | Non-small cell lung cancer (Hop-92) | GI₅₀ 63.9% nih.gov |

| 3-Hydroxypyridine-2-thione Derivative | Phenyl and triazole substituents | HDAC Inhibition | HDAC6, HDAC8 | IC₅₀ in the nanomolar range acs.org |

| Dihydropyridine Analogue | Varied pharmacophores | h-TNAP Inhibition | h-TNAP enzyme | IC₅₀ ranging from 0.49 to 8.8 µM mdpi.com |

| Pyridine Analogue | Varied substituents | Antimalarial | P. falciparum RKL9 (CQ-resistant) | IC₅₀ = 0.0402 µM for the most active compound nih.gov |

| Thienopyridine Derivative | Varied substituents | Antimicrobial | B. mycoides, C. albicans | MIC < 0.0048 mg/mL for the most active compound researchgate.net |

This table is a compilation of data from different studies on various pyridine analogues and is intended for illustrative purposes to highlight the potential for biological activity in this class of compounds. The specific activities of derivatives of this compound would need to be determined experimentally.

These findings underscore the importance of systematic structural modifications and in vitro screening to identify novel pyridine derivatives with desired biological activities. The antiproliferative activity of pyridine derivatives has been linked to the number and position of methoxy groups, with an increase in the number of these substituents sometimes leading to a decrease in the IC₅₀ value, indicating increased activity. mdpi.com

Role of Pyridine-Derived Scaffolds (e.g., piperidine (B6355638) derivatives) in Organic and Medicinal Chemistry Research

The pyridine scaffold is one of the most important heterocyclic systems in drug discovery, and its reduced form, the piperidine ring, is also a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. rsc.orgpharmjournal.runih.govresearchgate.netbohrium.comresearchgate.netresearchgate.net

Pyridine Scaffolds:

The pyridine ring is an isostere of benzene and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.org Its presence in a molecule can enhance water solubility and bioavailability due to its polar and ionizable nature. enpress-publisher.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. Pyridine derivatives have been reported to possess a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgenpress-publisher.com The versatility of the pyridine ring in terms of chemical modification allows for the fine-tuning of the pharmacological properties of drug candidates. nih.gov

Piperidine Scaffolds:

Piperidine is a six-membered heterocyclic amine that is a fundamental building block in the synthesis of a wide variety of biologically active compounds. nih.gov The piperidine ring system is found in numerous alkaloids and is a key component of many approved drugs. researchgate.net The conformational flexibility of the piperidine ring allows it to adopt different spatial arrangements, which can be critical for its interaction with biological targets. Piperidine derivatives have been developed as anticancer, antiviral, analgesic, and antipsychotic agents, among others. researchgate.net The development of efficient and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research in organic chemistry, driven by the continued demand for novel piperidine-based drug candidates. nih.gov

Advanced Analytical and Quantification Methodologies

Chromatographic Techniques for Research-Grade Purity and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of 2,3,6-Trimethoxypyridin-4-ol, allowing for the assessment of its purity and the identification of any related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The polarity imparted by the hydroxyl and methoxy (B1213986) groups, along with the pyridine (B92270) ring, makes it well-suited for reversed-phase HPLC.

A hypothetical HPLC method for this compound could utilize a C18 column, which is a common choice for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the main compound from potential impurities with different polarities.

Detection Methods:

UV-Vis Detection: Given the aromatic pyridine ring, this compound is expected to exhibit significant UV absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) could be used for quantification. The maximum absorbance wavelength (λmax) would need to be determined by running a UV spectrum of a pure standard. For many pyridine derivatives, this falls within the 220-280 nm range.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. This would not only confirm the identity of the main peak by its mass-to-charge ratio (m/z) but also aid in the structural elucidation of any unknown impurities. For 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a related compound, LC-MS/MS has been used for trace analysis. researchgate.net

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): For compounds that lack a strong chromophore, ELSD or CAD can be used. These detectors are mass-based and can provide a more uniform response for different compounds compared to UV detection.

A summary of potential HPLC parameters is presented in Table 1.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of polar to moderately nonpolar compounds. |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | 10% B to 90% B over 20 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detection | UV at ~270 nm (hypothetical λmax) or MS | Pyridine ring provides UV absorbance; MS for confirmation and sensitivity. |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is likely not volatile enough for direct gas chromatographic (GC) analysis due to the polar hydroxyl group, its volatile derivatives can be analyzed by this technique. Derivatization of the hydroxyl group, for instance, through silylation to form a trimethylsilyl (B98337) (TMS) ether, would increase its volatility and thermal stability.

This approach is common for the analysis of polar compounds like pyridinols. For example, 3,5,6-trichloro-2-pyridinol (B117793) has been analyzed in urine samples using GC after derivatization. researchgate.net The derivatized this compound could then be separated on a capillary column with a non-polar or medium-polarity stationary phase.

Detection Methods:

Flame Ionization Detection (FID): FID is a universal detector for organic compounds and would provide a response proportional to the mass of carbon.

Mass Spectrometry (MS) Detection: GC-MS is a powerful tool for the identification of volatile compounds. The resulting mass spectrum would provide a unique fragmentation pattern that can be used to confirm the structure of the derivatized compound and identify any related volatile impurities. The analysis of pyridine itself in air samples has been performed using GC-FID. osha.gov

A summary of potential GC parameters for a derivatized analyte is presented in Table 2.

Table 2: Illustrative GC Parameters for the Analysis of Derivatized this compound

| Parameter | Suggested Conditions | Rationale |

|---|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Commonly used for silylating hydroxyl groups. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A versatile, low-polarity phase suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of the derivatized analyte. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | To separate compounds based on their boiling points. |

| Detection | FID or MS | FID for quantification, MS for identification. |

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in solution, provided it is the only absorbing species at the analytical wavelength. The presence of the substituted pyridine ring suggests that the compound will have a distinct absorption spectrum in the UV region.

To develop a spectrophotometric method, a pure standard of this compound would be dissolved in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution), and its absorption spectrum recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The acid dissociation constants of 3-hydroxypyridine (B118123) have been determined using spectrophotometry, highlighting the utility of this technique for studying pyridinol compounds. nih.gov

Electrochemical Analytical Techniques

Electrochemical methods can offer high sensitivity and selectivity for the analysis of electroactive compounds. The pyridine ring and the hydroxyl group in this compound suggest that it could be electrochemically active, either through oxidation or reduction.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV) could be employed to study its electrochemical behavior and develop a quantitative method. These methods involve applying a potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The peak current is typically proportional to the concentration of the analyte.

The electrochemical behavior of pyridine and its derivatives has been studied on various electrode surfaces. uiowa.eduresearchgate.net For instance, the electrochemical synthesis of 3-pyridinol has been reported, indicating the electroactivity of the pyridinol structure. acs.org The development of an electrochemical method for this compound would involve selecting an appropriate working electrode (e.g., glassy carbon, gold), a supporting electrolyte, and optimizing the voltammetric parameters.

Method Validation and Quality Control in Academic Research

For any analytical method to be considered reliable, it must undergo a process of validation. In an academic research setting, this ensures the integrity of the data generated. The key parameters for method validation, as outlined by international guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by a linear regression analysis of a calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and can be assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Regular quality control checks, such as the analysis of a standard of known concentration alongside experimental samples, are crucial to ensure the ongoing performance of the analytical method.

Future Research Directions and Potential Academic Applications

Emerging Synthetic Strategies for Methoxy-Substituted Pyridinols

The synthesis of highly substituted pyridines and pyridinols remains a focal point of organic chemistry due to their prevalence in biologically active molecules. chemrxiv.org Future research will likely move beyond traditional condensation reactions to embrace more sophisticated and efficient strategies for creating and modifying compounds like 2,3,6-Trimethoxypyridin-4-ol.

Emerging strategies are centered on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. researchgate.net A promising approach involves a redox-neutral dearomatization-rearomatization process, allowing for the highly regioselective introduction of various functional groups at the meta-position of the pyridine (B92270) ring. researchgate.net Another innovative method is the nitro-promoted direct functionalization of pyridone scaffolds. mdpi.com This technique utilizes the electron-withdrawing nature of the nitro group to activate the pyridine ring, facilitating reactions with nucleophiles to introduce diverse functionalities. mdpi.com Such methods could enable the targeted modification of the this compound scaffold to rapidly generate analogues for structure-activity relationship (SAR) studies.

Furthermore, the development of novel de novo synthesis strategies, such as pyran-to-pyridine conversions, offers new pathways to construct complex substituted pyridine cores from different precursors. chemrxiv.org These advanced synthetic tools are crucial for building libraries of methoxy-substituted pyridinols for screening and application development.

| Synthetic Strategy | Description | Potential Advantage for Pyridinols |

| Direct C-H Functionalization | Activation and modification of existing carbon-hydrogen bonds on the pyridine ring. | Reduces the number of synthetic steps and improves atom economy. |

| Nitro-Promoted Functionalization | Use of a nitro group to activate the pyridone framework for nucleophilic substitution. mdpi.com | Allows for the introduction of a wide variety of functional groups to create diverse derivatives. mdpi.com |

| De Novo Synthesis (e.g., Pyran-to-Pyridine Conversion) | Building the substituted pyridine ring from acyclic or different heterocyclic precursors. chemrxiv.org | Provides access to novel substitution patterns that are difficult to achieve through modification of a pre-existing pyridine ring. chemrxiv.org |

| Cross-Coupling Reactions (e.g., Suzuki Coupling) | Transition-metal-catalyzed reactions to form carbon-carbon bonds, often used to add aryl groups. researchgate.net | Enables late-stage modification of the pyridinol core, adding molecular complexity. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel compounds by accelerating the discovery process and reducing costs. nih.gov These computational tools can be applied to the this compound scaffold to explore vast chemical spaces and predict molecular properties with high accuracy. nih.goveaspublisher.com

Deep learning models, such as graph neural networks (GNNs) and generative adversarial networks (GANs), can learn from existing chemical data to design entirely new pyridinol derivatives with desired attributes. easpublisher.comactascientific.com For instance, an AI model could be trained to generate molecules that are predicted to have high binding affinity to a specific biological target while maintaining favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). actascientific.com This "inverse QSAR" (Quantitative Structure-Activity Relationship) approach allows researchers to specify target properties and have the model generate candidate structures. easpublisher.com

ML algorithms can also predict various biological and chemical properties, including bioactivity, solubility, and potential toxicity, before a compound is ever synthesized. actascientific.com This predictive power helps prioritize which derivatives of this compound are most promising for synthesis and experimental testing, thereby optimizing research efforts. nih.gov Despite the power of these models, challenges such as data sparsity and model interpretability remain active areas of research. easpublisher.com

| AI/ML Application | Description | Relevance to this compound |

| De Novo Molecular Design | Generative models (e.g., VAEs, GANs) create novel molecular structures. easpublisher.com | Designing new pyridinol derivatives with optimized properties for specific biological targets. |

| Property Prediction | Predictive models (e.g., GNNs, Random Forest) forecast bioactivity, ADME, and toxicity. actascientific.comnih.gov | Prioritizing synthetic targets and reducing the likelihood of late-stage failures in drug discovery. |

| Virtual High-Throughput Screening | AI-driven screening of large virtual libraries to identify promising "hit" compounds. nih.gov | Rapidly identifying potential applications for pyridinol derivatives against a wide range of biological targets. |

| Synthesis Planning | AI tools that predict retrosynthetic pathways for complex molecules. | Assisting chemists in devising efficient synthetic routes to novel, computationally designed pyridinols. |

Elucidation of Novel Biological Mechanisms and Off-Target Effects (In Vitro)

Substituted pyridinols and related heterocyclic structures are known to exhibit a wide range of biological activities. The presence of multiple methoxy (B1213986) groups, in particular, is a common feature in many potent bioactive compounds, influencing properties like metabolic stability and target binding. researchgate.net Future in vitro research on this compound and its derivatives will be crucial to uncover novel biological mechanisms of action.

Initial studies could involve screening against broad panels of enzymes and receptors to identify potential targets. For example, methoxy-substituted compounds have shown activity as inhibitors of enzymes like tyrosinase and topoisomerase, suggesting potential applications in areas like dermatology or oncology. nih.govmdpi.com A key area of investigation would be to determine if this compound or its analogues can modulate specific signaling pathways within cells, which can be assessed using reporter gene assays, Western blotting, and other molecular biology techniques.

A critical component of this research is the elucidation of potential off-target effects, where a compound interacts with unintended biological molecules. nih.gov While often discussed in the context of gene editing, the concept is fundamental to small molecule pharmacology. nih.govnih.gov Identifying off-target interactions is essential for understanding a compound's full biological profile and potential for adverse effects. In vitro techniques such as affinity-based proteomics and broad-panel kinase screening can be employed to systematically identify proteins that bind to this compound, providing a comprehensive map of its molecular interactions within a cellular context.

Exploration of this compound as a Synthetic Intermediate for Complex Molecules

The functional group array of this compound makes it a valuable starting material, or synthetic intermediate, for the construction of more complex molecular architectures. The hydroxyl group and the methoxy groups can be selectively modified or used as directing groups for further reactions on the pyridine ring.

The pyridine core itself is a key structural motif in numerous natural products, particularly alkaloids. chemrxiv.org For instance, highly substituted pyridine scaffolds are central to the structure of limonoid alkaloids, which have been synthesized using complex, multi-step sequences. chemrxiv.org this compound could serve as a pre-functionalized building block, potentially simplifying the synthesis of such natural products or their analogues. The hydroxyl group can be converted into other functionalities or used as a handle for attachment to other molecular fragments, while the methoxy groups can be selectively demethylated to reveal phenols for further elaboration. This versatility allows the compound to be a cornerstone for building a diverse library of complex molecules for various applications. mdpi.com

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The potential applications of this compound extend beyond traditional medicinal chemistry into the interdisciplinary fields of chemical biology and materials science.

In chemical biology , derivatives of this compound could be developed into chemical probes to study biological systems. By attaching fluorescent tags or affinity labels, these probes could be used to visualize and identify target proteins in cells, helping to elucidate complex biological pathways. The core structure could also be used as a scaffold for developing new biosensors.

In materials science , pyridine-containing compounds are being explored for the creation of functional materials. researchgate.net For example, pyridine bisamides have been shown to form supramolecular gels that can respond to specific ions or encapsulate and release drug molecules. researchgate.net The specific substitution pattern of this compound could be exploited to design new polymers, metal-organic frameworks (MOFs), or self-assembling systems with unique electronic, optical, or catalytic properties. The ability of the pyridine nitrogen to coordinate with metals, combined with the electronic effects of the methoxy and hydroxyl groups, provides a rich design space for creating novel materials for applications in sensing, catalysis, and sustainable energy. jhu.edumdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2,3,6-Trimethoxypyridin-4-ol, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via functionalization of pyridine precursors. For example:

- Mitsunobu Reaction : Used to introduce methoxy groups via nucleophilic substitution. Key parameters include the choice of phosphine reagent (e.g., triphenylphosphine) and azodicarboxylate, which influence stereochemical outcomes .

- Oxidative Cyclization : A green chemistry approach using sodium hypochlorite (NaOCl) in ethanol at room temperature, as demonstrated in analogous pyridine derivatives. Yield optimization requires careful control of reaction time (3–6 hours) and stoichiometry of the oxidant .

- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures is recommended to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Methoxy groups (δ ~3.8–4.0 ppm) and pyridine protons (δ ~6.5–8.5 ppm) should show distinct splitting patterns. Compare with published spectra for pyridine derivatives .

- ¹³C NMR : Confirm methoxy carbons (δ ~55–60 ppm) and aromatic carbons (δ ~100–160 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., M.W. 185.16 g/mol) and fragmentation patterns should align with theoretical calculations .

- HPLC : Use a C18 column with methanol/water mobile phases to assess purity (>95% by area normalization).

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of methoxy groups.

- Handling : Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Inspect gloves for integrity before use and dispose of contaminated materials according to EN 374 standards .

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselective methoxylation of pyridine derivatives to synthesize this compound with minimal by-products?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) using tert-butyldimethylsilyl (TBS) ethers to direct methoxylation to desired positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Mitsunobu reactions, improving regioselectivity .

- Catalytic Systems : Transition metal catalysts (e.g., Pd/Cu) may enable selective C–O bond formation, though this requires rigorous optimization of temperature and ligand ratios.

Q. How do solvent polarity and oxidizing agents affect the oxidative cyclization pathways in the synthesis of pyridine derivatives such as this compound?

- Methodological Answer :

- Solvent Polarity : Ethanol (ε = 24.3) facilitates NaOCl-mediated oxidations by stabilizing ionic intermediates, whereas nonpolar solvents (e.g., toluene) may favor radical pathways, leading to side products .

- Oxidant Selection : NaOCl is preferred over Cr(VI) or DDQ due to lower toxicity and compatibility with green chemistry principles. Adjust oxidant equivalents (1.5–2.0 eq.) to balance reaction efficiency and by-product formation .

Q. What analytical approaches are effective in resolving discrepancies in reported NMR spectral data for this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton and carbon signals, particularly for overlapping methoxy or aromatic resonances.

- Isotopic Labeling : Introduce deuterated methoxy groups (CD₃O−) to simplify splitting patterns in crowded spectral regions.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) to validate assignments .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Variable Control : Replicate reactions under identical conditions (catalyst, solvent, temperature) to isolate factors causing discrepancies.

- By-Product Analysis : Use LC-MS to identify side products (e.g., demethylated derivatives) that may arise from harsh conditions (e.g., high-temperature Pd catalysis).

- Literature Benchmarking : Compare results with analogous compounds, such as 3-Iodo-2,5,6-trimethoxypyridin-4-ol (M.W. 311.07 g/mol), to assess steric/electronic influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.